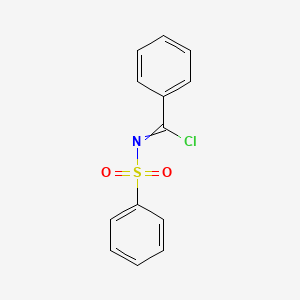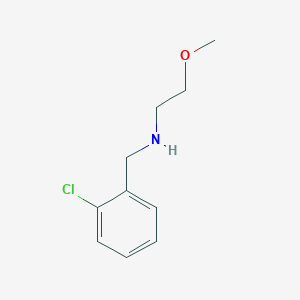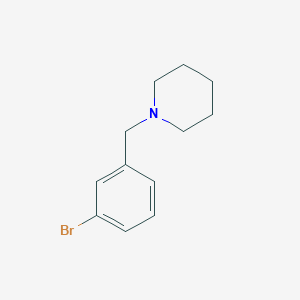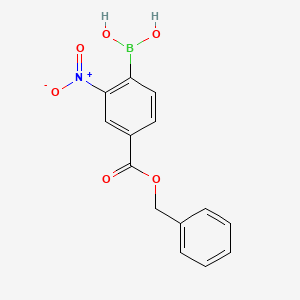
(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid
Vue d'ensemble
Description
“(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid” is a chemical compound with the CAS Number: 184000-11-1 . It has a molecular weight of 256.07 and its IUPAC name is 4-[(benzyloxy)carbonyl]phenylboronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. One common method for the synthesis of boronic acids involves the Suzuki–Miyaura coupling . This reaction is a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or triflates to form carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H13BO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9,17-18H,10H2 .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. One of the most notable is the Suzuki–Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds . The reaction involves the coupling of a boronic acid with an organic halide or triflate in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a density of 1.3±0.1 g/cm³, a boiling point of 454.9±47.0 °C at 760 mmHg, and a flash point of 228.9±29.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Recognition Applications
- Terphenylboronic Acid Derivatives : Terphenylboronic acid derivatives, synthesized from compounds like (2-nitrophenyl)acetic acid, have been explored for controlling stereochemistry in synthetic organic reactions. These acids demonstrate the ability to recognize different anomers of 2-deoxyribofuranosides (Yamashita, Amano, Shimada, & Narasaka, 1996).
Chemical Behavior and Modulation
- Phenyl Boronic Acids in Nanotechnology : Phenyl boronic acids, including derivatives like (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid, play a crucial role in binding ligands and anchoring hydrophilic polymer backbones to hydrophobic materials like graphene or carbon nanotubes. These acids can modulate photoluminescence in single-walled carbon nanotubes, highlighting their potential in advanced nanotechnology applications (Mu et al., 2012).
Catalysis and Synthetic Chemistry
- Catalytic Applications : In the field of catalysis, the use of boronic acids, including this compound, has been noted. They serve as crucial intermediates in synthetic chemistry, aiding in the formation of complex molecular structures and facilitating reactions like decarboxylative borylation (Li et al., 2017).
Electrophilic and Spectroscopic Properties
- Electrochemical and ESR Studies : Investigating the electrochemical behavior and electron spin resonance (ESR) spectroscopy of heterocyclic organoboron compounds derived from reactions involving m-nitrophenyl boronic acid offers insights into their reactivity and potential applications in various fields of chemistry (El-Shazly, 1978).
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids are known to form reversible covalent bonds with biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including cross-coupling reactions .
Safety and Hazards
Orientations Futures
The use of boronic acids in chemical reactions, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling, continues to be a significant area of research . Future directions may include the development of new synthetic methods involving boronic acids, as well as the exploration of their potential applications in various fields of chemistry .
Analyse Biochimique
Biochemical Properties
(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, this compound can interact with lectins and other carbohydrate-binding proteins, making it useful in studying carbohydrate-protein interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group of this compound can form reversible covalent bonds with hydroxyl groups on serine residues in enzymes, leading to enzyme inhibition . Additionally, this compound can act as a molecular probe for detecting and quantifying carbohydrates and other biomolecules in complex biological samples . This compound’s ability to form stable complexes with target molecules makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of several hours . It can undergo hydrolysis and other degradation processes over time, which may affect its efficacy and potency . Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the pentose phosphate pathway, influencing the production of NADPH and ribose-5-phosphate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can accumulate in the endoplasmic reticulum and Golgi apparatus, where it interacts with enzymes involved in protein glycosylation . Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
(2-nitro-4-phenylmethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO6/c17-14(22-9-10-4-2-1-3-5-10)11-6-7-12(15(18)19)13(8-11)16(20)21/h1-8,18-19H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSHLUESXPJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397473 | |
| Record name | {4-[(Benzyloxy)carbonyl]-2-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-58-0 | |
| Record name | {4-[(Benzyloxy)carbonyl]-2-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


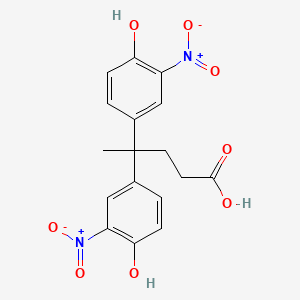
![[Bis(diethylamino)(imino)-phosphanyl]diethylamine](/img/structure/B1274299.png)

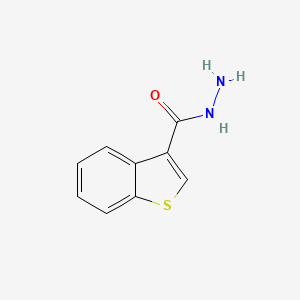
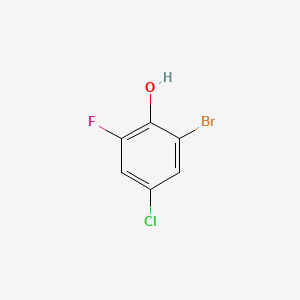
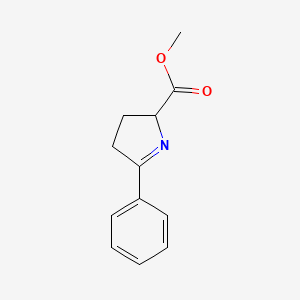
![1-[4-[3-(3-Bromophenyl)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B1274310.png)
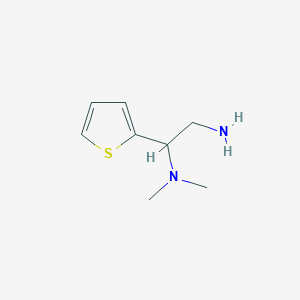


![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)
